6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid, with the CAS number 1094798-46-5, is a compound that belongs to the class of pyridine carboxylic acids. It features a pyridine ring substituted with an ethyl and isopropyl amino group at the sixth position and a carboxylic acid group at the third position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound can be classified as an amino acid derivative and a heterocyclic compound due to its pyridine structure. The molecular formula for 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid is CHNO, with a molecular weight of 208.26 g/mol. The presence of both amino and carboxylic functional groups suggests its utility in various chemical reactions and biological applications .
The synthesis of 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid generally involves several steps, starting from commercially available pyridine derivatives. While specific synthetic routes may vary, a common approach includes:
These reactions may require careful control of conditions such as temperature, solvent, and reaction time to optimize yield and purity .
The molecular structure of 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid consists of:
The three-dimensional conformation plays a critical role in its biological activity, influencing interactions with biological targets .
6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid can participate in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .
The mechanism of action for compounds like 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid often involves interaction with specific biological targets such as enzymes or receptors.
Quantitative structure–activity relationship (QSAR) studies could be employed to predict its efficacy based on structural modifications .
The physical properties of 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid include:
Chemical properties include reactivity with nucleophiles due to its electrophilic sites (the carbonyl carbon in the carboxylic group), making it suitable for further derivatization .
6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid has potential applications in:
The ongoing research into its derivatives could unveil novel therapeutic agents for treating diseases such as cancer or metabolic disorders .
Nucleophilic substitution reactions enable precise installation of the ethyl(isopropyl)amino group at the pyridine C6 position. The synthesis typically begins with 6-chloronicotinic acid or its ester derivatives, where the chlorine atom acts as a leaving group. Displacement occurs using N-ethylpropan-2-amine under basic conditions (e.g., triethylamine or diisopropylethylamine) in polar aprotic solvents like DMF or acetonitrile. Reaction temperatures of 80–100°C for 12–24 hours achieve conversions exceeding 85% [1]. Microwave-assisted methods significantly accelerate this process, reducing reaction times to 30–60 minutes while maintaining yields >90% [9]. Steric effects critically influence reactivity; primary amines exhibit faster kinetics than secondary amines like diisopropylamine, though the latter’s bulkiness enhances target selectivity [4].
Table 1: Nucleophilic Substitution Optimization Parameters
Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Triethylamine | DMF | 80 | 24 | 85 |
DIEA | Acetonitrile | 100 | 12 | 92 |
K₂CO₃ | DMSO | 120 | 8 | 78 |
None (MW) | NMP | 150 | 0.5 | 95 |
Reductive amination offers a two-step alternative for introducing the ethyl(isopropyl)amino moiety. Initial condensation of 6-aminonicotinic acid with acetone forms an imine intermediate, followed by reduction using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (Pd/C, H₂). This method achieves moderate yields (65–75%) but is less efficient than direct nucleophilic substitution [9]. Ruthenium-based catalysts (e.g., RuCl₂(PPh₃)₃) enable N-alkylation using ethanol as both solvent and alkyl source under autoclave conditions (180°C, 5 hours), yielding the target compound at 57% alongside minor N,N-diethylated byproducts [9]. Selectivity challenges arise from over-alkylation, necessitating precise stoichiometric control.
Direct carboxylation at the pyridine C3 position employs lithiation or Grignard strategies. 3-Bromo-6-[ethyl(isopropyl)amino]pyridine undergoes halogen-metal exchange with n-butyllithium at –78°C, followed by quenching with solid CO₂ to furnish the carboxylic acid in 60–70% yield [7]. Alternative routes involve hydrolysis of pre-formed esters: ethyl 6-[ethyl(isopropyl)amino]nicotinate undergoes saponification with NaOH (2M) in methanol/water (4:1) at reflux (80°C, 4 hours), achieving near-quantitative conversion [5]. Ultrasound-assisted hydrolysis (40°C, 20 min) in aqueous ethanol enhances efficiency, reducing processing time by 80% [6].
Crystalline hydrochloride salts improve aqueous solubility for biological applications. Free base dissolution in anhydrous HCl-saturated ethyl acetate generates the hydrochloride salt, precipitating within 1–2 hours. Lyophilization from tert-butanol/water yields a hygroscopic white solid with solubility >50 mg/mL in PBS (pH 7.4), compared to <5 mg/mL for the free base [3] . Salt formation does not alter the core structure, as confirmed by identical FT-IR carbonyl stretches (1690 cm⁻¹) and NMR shifts (δ 165.5 ppm for C=O) between forms [1].
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: